Cas no 2228314-73-4 (O-{3-nitro-5-(trifluoromethyl)phenylmethyl}hydroxylamine)

O-{3-nitro-5-(trifluoromethyl)phenylmethyl}hydroxylamine is a specialized chemical compound featuring a nitro and trifluoromethyl-substituted phenylmethyl group linked to a hydroxylamine moiety. Its unique structure makes it valuable in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of both electron-withdrawing groups (nitro and trifluoromethyl) enhances reactivity in nucleophilic substitution and reduction reactions, while the hydroxylamine functionality offers versatility in forming N-O bonds. This compound is particularly useful in constructing complex heterocycles or functionalized aromatic systems. Its stability under controlled conditions ensures reliable performance in synthetic applications. Proper handling is required due to potential sensitivity to heat and strong oxidizers.
O-{3-nitro-5-(trifluoromethyl)phenylmethyl}hydroxylamine structure
2228314-73-4 structure
Product Name:O-{3-nitro-5-(trifluoromethyl)phenylmethyl}hydroxylamine
CAS No:2228314-73-4
MF:C8H7F3N2O3
MW:236.147992372513
CID:5835284
PubChem ID:165973351
Update Time:2025-06-15

O-{3-nitro-5-(trifluoromethyl)phenylmethyl}hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-{3-nitro-5-(trifluoromethyl)phenylmethyl}hydroxylamine
    • EN300-1961909
    • 2228314-73-4
    • O-{[3-nitro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine
    • Inchi: 1S/C8H7F3N2O3/c9-8(10,11)6-1-5(4-16-12)2-7(3-6)13(14)15/h1-3H,4,12H2
    • InChI Key: DTJIFNQXISZHHD-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=CC(CON)=C1)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 236.04087658g/mol
  • Monoisotopic Mass: 236.04087658g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 81.1Ų

O-{3-nitro-5-(trifluoromethyl)phenylmethyl}hydroxylamine Pricemore >>

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Additional information on O-{3-nitro-5-(trifluoromethyl)phenylmethyl}hydroxylamine

Research Update on O-{3-nitro-5-(trifluoromethyl)phenylmethyl}hydroxylamine (CAS: 2228314-73-4) in Chemical Biology and Pharmaceutical Applications

O-{3-nitro-5-(trifluoromethyl)phenylmethyl}hydroxylamine (CAS: 2228314-73-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its nitro and trifluoromethyl functional groups, exhibits unique reactivity and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of novel bioactive compounds, particularly in the development of enzyme inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of potent histone deacetylase (HDAC) inhibitors. The researchers utilized the hydroxylamine moiety of O-{3-nitro-5-(trifluoromethyl)phenylmethyl}hydroxylamine to develop novel zinc-binding groups, which showed enhanced selectivity for HDAC isoforms compared to traditional hydroxamic acid-based inhibitors. This finding suggests potential applications in targeted cancer therapies, where isoform-specific HDAC inhibition is desirable.

In antimicrobial research, a team at the University of Cambridge reported in Antimicrobial Agents and Chemotherapy (2024) that derivatives of 2228314-73-4 exhibited remarkable activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl group was found to play a crucial role in membrane penetration, while the nitro group contributed to the compound's redox cycling properties, leading to oxidative stress in bacterial cells. These findings open new avenues for developing next-generation antibiotics against multidrug-resistant pathogens.

From a chemical biology perspective, the compound's unique structure has enabled novel approaches to protein labeling and modification. A Nature Chemical Biology publication (2023) detailed its use as a chemical probe for studying protein-protein interactions, where the hydroxylamine group served as a reactive handle for selective conjugation with ketone-functionalized proteins. This application provides researchers with a powerful tool for investigating cellular pathways and drug-target interactions.

The pharmacokinetic properties of 2228314-73-4 derivatives have also been investigated in recent preclinical studies. Research published in Drug Metabolism and Disposition (2024) revealed that the trifluoromethyl group significantly improves metabolic stability, while the nitro group can be strategically modified to modulate solubility and tissue distribution. These insights are guiding the design of more drug-like molecules based on this chemical scaffold.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from O-{3-nitro-5-(trifluoromethyl)phenylmethyl}hydroxylamine. Current research efforts are focused on optimizing the balance between potency and toxicity, as well as developing efficient synthetic routes for large-scale production. The compound's unique combination of functional groups continues to inspire innovative approaches in medicinal chemistry and chemical biology.

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